Piperazinium dichloride monohydrate
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Overview
Description
Piperazinium dichloride monohydrate is a chemical compound with the molecular formula C4H12Cl2N2·H2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazinium dichloride monohydrate typically involves the reaction of piperazine with hydrochloric acid. One common method is to dissolve piperazine in ethanol and then add hydrochloric acid to the solution. The reaction mixture is then cooled, and the resulting this compound precipitates out as white crystals . The reaction can be represented as follows:
C4H10N2+2HCl+H2O→C4H12Cl2N2⋅H2O
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazinium dichloride monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperazine derivatives.
Reduction: It can be reduced to form different piperazine compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various piperazine derivatives, which are used in pharmaceuticals, agrochemicals, and other industrial applications .
Scientific Research Applications
Piperazinium dichloride monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the manufacture of fibers, pharmaceuticals, and insecticides.
Mechanism of Action
The mechanism of action of piperazinium dichloride monohydrate, particularly in its role as an anthelmintic agent, involves its interaction with the GABA receptors in the nervous system of parasites. Piperazine compounds bind to these receptors, causing hyperpolarization of nerve endings and resulting in the paralysis of the parasites. This allows the host body to expel the parasites more easily .
Comparison with Similar Compounds
Similar Compounds
- Piperazine dihydrochloride
- Piperazinium tetrachlorozincate monohydrate
- Piperazinium tetrabromocadmate monohydrate
Uniqueness
Piperazinium dichloride monohydrate is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications. Compared to other similar compounds, it has distinct reactivity and stability, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
piperazine-1,4-diium;dichloride;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBNUIFDLXAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC[NH2+]1.O.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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